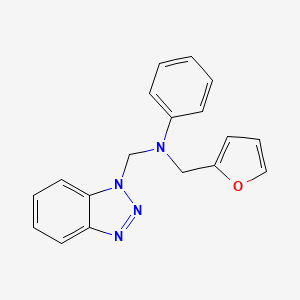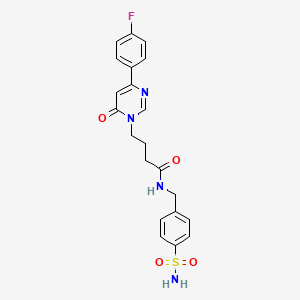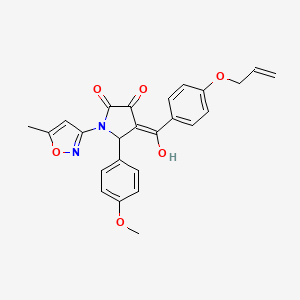
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline, also known as BTA-FA, is a chemical compound that has gained attention in scientific research due to its unique properties. BTA-FA is a fluorescent molecule that has been widely used in biological imaging and sensing applications.
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline has also been used as a fluorescent sensor for the detection of reactive oxygen species (ROS) in cells. In addition, N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline has been used as a fluorescent dye for imaging of live cells and tissues.
Mechanism of Action
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline functions as a fluorescent probe due to its ability to bind with metal ions and ROS. The mechanism of action involves the formation of a complex between N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline and the metal ion or ROS, resulting in a change in the fluorescence properties of the molecule. This change can be detected and measured, allowing for the detection and quantification of metal ions and ROS in biological systems.
Biochemical and Physiological Effects:
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that the use of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline in biological systems may affect the function of the system being studied, and caution should be taken when interpreting results.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline in lab experiments is its high sensitivity and selectivity for metal ions and ROS. It is also relatively easy to use and can be applied to a wide range of biological systems. However, one limitation of using N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline is its limited ability to penetrate cell membranes, which may limit its use in certain applications.
Future Directions
There are many potential future directions for the use of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline in scientific research. One area of interest is the development of new fluorescent probes based on the N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline scaffold for the detection of other analytes in biological systems. Another area of interest is the development of new imaging techniques using N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline for the visualization of biological processes in live cells and tissues. Additionally, the use of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline in drug delivery systems and therapeutics is an area of potential future research.
Synthesis Methods
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline involves the reaction of 2-furanmethanamine with 4-(chloromethyl)-1H-1,2,3-benzotriazole in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline is relatively simple and can be achieved with high yields.
properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-2-7-15(8-3-1)21(13-16-9-6-12-23-16)14-22-18-11-5-4-10-17(18)19-20-22/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLWYIXHCJWXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=CO2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2482667.png)



![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)
![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)

![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)


![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)

![1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea](/img/structure/B2482689.png)
